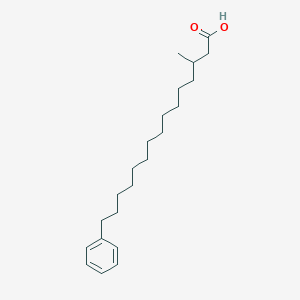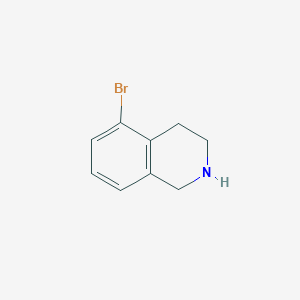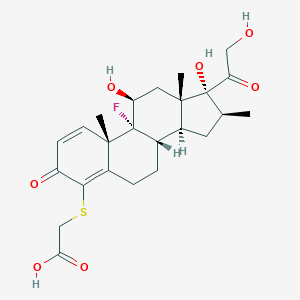
4-(Carboxymethylthio)betamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carboxymethylthio)betamethasone is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a potent synthetic corticosteroid that is commonly used in the treatment of various inflammatory and autoimmune disorders. 4-(Carboxymethylthio)betamethasone has been shown to have similar pharmacological effects as betamethasone, but with improved solubility and stability, making it a valuable tool for scientific research.
作用機序
4-(Carboxymethylthio)betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of immune cells to sites of inflammation. It also inhibits the activation of immune cells, such as T cells and B cells, and promotes the apoptosis of these cells.
生化学的および生理学的効果
4-(Carboxymethylthio)betamethasone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the suppression of the immune response, and the modulation of gene expression. It has also been shown to have effects on metabolism, including the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
One of the main advantages of using 4-(Carboxymethylthio)betamethasone in lab experiments is its high potency and specificity for the glucocorticoid receptor. It has also been shown to have improved solubility and stability compared to other glucocorticoids, making it easier to use in experiments. However, one limitation of using 4-(Carboxymethylthio)betamethasone is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 4-(Carboxymethylthio)betamethasone. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and specificity for the glucocorticoid receptor. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of 4-(Carboxymethylthio)betamethasone, with the goal of identifying new therapeutic targets for inflammatory and autoimmune diseases. Finally, there is a need to further investigate the potential off-target effects of 4-(Carboxymethylthio)betamethasone, in order to better understand its effects on cellular signaling pathways and metabolism.
合成法
The synthesis of 4-(Carboxymethylthio)betamethasone involves the reaction of betamethasone with thiomethylacetic acid, followed by oxidation with potassium permanganate and reaction with sodium hydroxide. The final product is obtained after purification by chromatography.
科学的研究の応用
4-(Carboxymethylthio)betamethasone has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been used to study the molecular mechanisms of inflammation and to investigate potential therapeutic targets for inflammatory and autoimmune diseases. It has also been used to study the effects of glucocorticoids on gene expression, cell signaling pathways, and cellular metabolism.
特性
CAS番号 |
121383-83-3 |
|---|---|
製品名 |
4-(Carboxymethylthio)betamethasone |
分子式 |
C24H31FO7S |
分子量 |
482.6 g/mol |
IUPAC名 |
2-[[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13-,15-,17-,21-,22-,23-,24-/m0/s1 |
InChIキー |
YNWPGLLPEDRZEY-YXMUHAPFSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
正規SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
その他のCAS番号 |
121383-83-3 |
同義語 |
(((11beta,16beta)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-4-yl)thio)acetic acid 4-(carboxymethylthio)betamethasone 4-CMTBM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




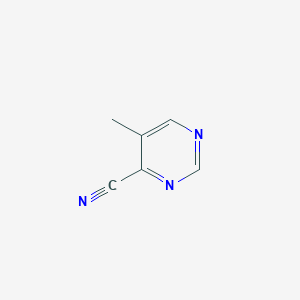
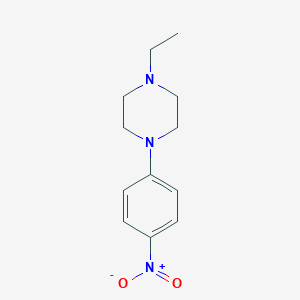

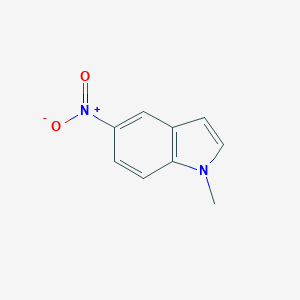
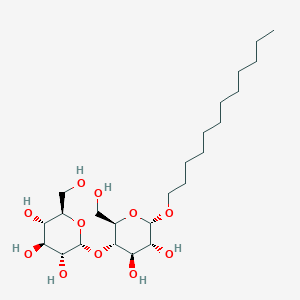
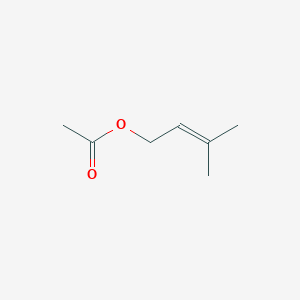
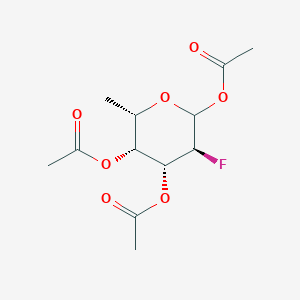
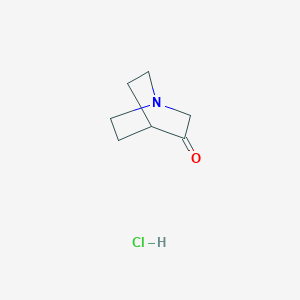
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
